molecular formula C10H10BrN B1600466 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole CAS No. 22217-79-4

5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole

Cat. No. B1600466
CAS RN: 22217-79-4
M. Wt: 224.1 g/mol
InChI Key: JWFYKOZMQNALPB-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole is a heterocyclic organic compound that has gained attention due to its unique chemical and biological properties. Also known as 4-Bromo-1,2,3,6-tetrahydropyrrolo[3,4-c]pyrazole, this compound has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Photoluminescent Polymers

A series of π-conjugated polymers and copolymers, which include structures similar to 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole, have been synthesized using palladium-catalyzed aryl-aryl coupling reactions. These polymers exhibit strong photoluminescence and are suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).

Catalyst in Suzuki-Type C-C Coupling

Compounds similar to 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole have been used to create highly active palladium catalysts for Suzuki-type C-C coupling, a critical process in organic synthesis (Mazet & Gade, 2001).

Luminescent Polymers with N-Aryl DPP Chromophore

Polymers containing units similar to 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole demonstrate strong fluorescence and distinct optical and electrochemical properties. They are soluble in common organic solvents and have potential in various optical applications (Zhang & Tieke, 2008).

Visible Light Mediated Annulation

Compounds structurally related to 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole have been used in visible light-mediated annulation reactions to form pyrrolo[1,2-a]quinolines and ullazines. These reactions avoid transition metal catalysts and are efficient in producing target compounds (Das, Ghosh, & Koenig, 2016).

Synthesis of C/D-Rings Component of Phycocyanobilin

5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole derivatives have been used in the regioselective preparation of diethyl 3,4-disubstituted 1,5-dihydro-5-oxo-2H-pyrrol-2-ylphosphonates, which are critical for the synthesis of C/D-rings component of phycocyanobilin (Ngwe, Kinoshita, & Inomata, 1994).

Crystal Structure Determination

The crystal structure of 2-Amino-1(4-Bromo-phenyl)-5-oxo-4,5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester, a compound similar to 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole, has been determined. This study contributes to understanding the structural features of such compounds (Patel, Patel, & Shah, 2012).

Electrophilic Intercommunication of Iron Centers

Compounds containing structures analogous to 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole have been utilized in the study of electronically intercommunicating iron centers in di- and tetraferrocenyl pyrroles. These studies are crucial for understanding the electron delocalization and electrochemical properties in such compounds (Hildebrandt, Schaarschmidt, & Lang, 2011).

Bromination Reactions

Bromination reactions of compounds structurally related to 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole have been studied, offering insights into the reactivity and potential modifications of these compounds. These reactions play a significant role in the synthesis of various derivatives with potential applications (Baum, Belen’kii, Kul'nevich, & Goldovskaya, 1982).

Regioselective Bromination

Studies have shown that certain pyrrole derivatives, related to 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole, undergo regioselective bromination, which is crucial for creating specific products in chemical synthesis (Gao et al., 2018).

Inhibitors of Glycolic Acid Oxidase

Derivatives of 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole have been investigated as inhibitors of glycolic acid oxidase, highlighting their potential in medical research and pharmaceutical applications (Rooney et al., 1983).

Corrosion Inhibition

Pyrrole derivatives, including those similar to 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole, have been evaluated as corrosion inhibitors for mild steel in acidic environments. This research is important for industrial applications where corrosion resistance is crucial (Verma et al., 2015).

Antitubercular Agents

Pyrrole derivatives have been synthesized and evaluated as antitubercular agents, with compounds structurally related to 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole showing potential in combating tuberculosis (Joshi et al., 2015).

Electrophilic Substitution Reactions

Electrophilic substitution reactions of pyrrole pigments, including those similar to 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole, have been studied. These findings are significant for understanding the reactivity of pyrrole-based compounds in various chemical processes (Daroca et al., 1984).

Synthesis of Colored Polymers

Research has been conducted on the synthesis of deeply colored polymers containing units similar to 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole. These polymers are notable for their color intensity, solubility in organic solvents, and potential in various applications [(Welterlich, Charov, & Tieke, 2012)](https://consensus.app/papers/deeply-colored-polymers-containing-welterlich/3f957e6f83505403a6b3067311a902b9/?utm_source=chatgpt).

Antiinflammatory and Analgesic Activity

Studies have been conducted on 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, structurally related to 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole, for their potential antiinflammatory and analgesic activities. This research contributes significantly to the development of new therapeutic agents (Muchowski et al., 1985).

Bromination of Pyrrole Derivatives

The bromination of 5-substituted 3H-pyrrol-2-ones, related to 5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole, has been explored to understand the reactivity of these compounds in forming brominated derivatives. This knowledge is crucial for synthesizing specific pyrrole-based compounds (Egorova & Sedavkina, 2002).

properties

IUPAC Name

5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFYKOZMQNALPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465451
Record name 5-(4-BROMO-PHENYL)-3,4-DIHYDRO-2H-PYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)-3,4-dihydro-2h-pyrrole

CAS RN

22217-79-4
Record name 5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22217-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-BROMO-PHENYL)-3,4-DIHYDRO-2H-PYRROLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

tert-Butyl 4-(4-bromophenyl)-4-oxobutylcarbamate (3.42 g, 10 mmol) was stirred in TFA (10 mL) for 6 hrs. Then 50% NaOH solution was added to the mixture to make pH=13-14, the white precipitate was filtrated, washed with water and dried to give the title compound as a white solid (1.8 g, yield 80%). LC-MS (ESI) m/z: 224 (M+1)+.
Quantity
3.42 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

A mixture of 4′-bromo-4-chlorobutyrophenone (20.0 g, 76.5 mmol), sodium azide (7.46 g, 115 mmol) and sodium iodide (344 mg, 2.29 mmol) is stirred overnight at 55° C. The reaction mixture is poured on water and extracted with DCM. The organic phases are dried over MgSO4 and concentrated in vacuo. The residue is dissolved in 150 mL cyclohexane, triphenylphosphine (20.1 g, 76.5 mmol) is added and the reaction mixture is stirred overnight at RT. The reaction mixture is filtered and the solids are washed with cold diethyl ether. The filtrate is concentrated in vacuo, water is added and the mixture is extracted with DCM. The combined organic phases are washed with water and brine, dried over MgSO4 and concentrated in vacuo. The residue is treated with a mixture diethyl ether/cyclohexane (1/1, v/v), filtered and the filtrate is concentrated in vacuo. Yield: 15.6 g.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
7.46 g
Type
reactant
Reaction Step One
Quantity
344 mg
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Araki, S Furuya, K Kanemoto… - The Journal of Organic …, 2023 - ACS Publications
The conjugated addition reaction of 1-pyrroline-5-carbonitrile to α-enones was effectively catalyzed by AgF/ThioClickFerrophos (TCF) in diethyl ether in the presence of 1,8-diazabicyclo[…
Number of citations: 5 pubs.acs.org
S George - 2021 - search.proquest.com
The outline of this dissertation is achieving higher selectivity by controlling the photoreactivity. We report the selective formation of the targeted photoproducts by controlling the …
Number of citations: 0 search.proquest.com
宇佐美薫 - 2019 - gifu-pu.repo.nii.ac.jp
有機合成化学の分野において, 結合形成反応は最も重要な反応群の一つである. 特に天然物や生体内物質の構造中に多く存在する炭素–炭素, 炭素–窒素, 炭素–酸素結合を望みの位置に構築する…
Number of citations: 5 gifu-pu.repo.nii.ac.jp

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